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Compound of Interest

Compound Name: 2-Fluoroethyl chloroformate

CAS No.: 462-27-1

Cat. No.: B105545

Get Quote

Part 1: Executive Summary & Chemical Identity
2-Fluoroethyl chloroformate (CAS 462-27-1) is a specialized acylating agent used primarily

in organic synthesis for the introduction of the 2-fluoroethoxycarbonyl (FEO) moiety. Distinct

from its radiochemical counterpart (2-[¹⁸F]fluoroethyl tosylate), this reagent serves as a critical

building block in medicinal chemistry for "cold" standard synthesis, prodrug design, and

lipophilicity modulation.

Its utility stems from the unique electronic properties of the terminal fluorine atom, which

imparts altered metabolic stability and hydrogen-bonding potential compared to non-fluorinated

ethyl chloroformate, without significantly increasing steric bulk.
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Part 2: Synthetic Utility & Mechanisms
Core Reactivity: Nucleophilic Acyl Substitution
The electrophilic carbonyl carbon of 2-fluoroethyl chloroformate is highly susceptible to

attack by nucleophiles (amines, alcohols, thiols). The presence of the β-fluorine atom exerts an

inductive electron-withdrawing effect (

), slightly increasing the electrophilicity of the carbonyl carbon relative to ethyl chloroformate,
while also influencing the stability of the resulting carbamate/carbonate.

Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism (tetrahedral intermediate),

releasing HCl as the byproduct.
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Figure 1: General reaction pathway for derivatization using 2-fluoroethyl chloroformate.

Applications in Drug Development
A. Prodrug Synthesis (Carbamate Linkers)
One of the most potent applications of CAS 462-27-1 is in the synthesis of carbamate

prodrugs. By masking an amine functionality with a 2-fluoroethoxycarbonyl group, researchers

can:

Enhance Lipophilicity: The fluorine atom increases logP, facilitating passive diffusion across

cell membranes.

Modulate Hydrolysis: The electron-withdrawing fluorine destabilizes the carbamate slightly

more than a standard ethyl carbamate, potentially tuning the hydrolysis rate by

esterases/peptidases in vivo.

Reduce Basicity: Converting a basic amine to a neutral carbamate improves oral

bioavailability and reduces lysosomal trapping.

B. PET Tracer Development (Cold Standards)
In Positron Emission Tomography (PET), 2-[¹⁸F]fluoroethyl groups are common

pharmacophores.

Role of CAS 462-27-1: It is used to synthesize the non-radioactive reference standard (F-19

analog) required for HPLC validation of the radiotracer.

Workflow: The drug precursor is reacted with 2-fluoroethyl chloroformate to generate the

authentic F-19 compound, which is coinjected with the F-18 product to confirm identity via

retention time matching.

C. Analytical Derivatization
Similar to Fmoc-Cl, this reagent is used to derivatize amino acids and polyamines for GC-MS

or LC-MS analysis. The fluoroethyl tag provides a unique mass signature and increases

volatility for gas chromatography.
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Part 3: Experimental Protocols
Protocol A: Synthesis of N-(2-Fluoroethoxycarbonyl)
Amines
Target: Protection of secondary amines or synthesis of carbamate prodrugs.

Reagents:

Substrate (Amine, 1.0 equiv)

2-Fluoroethyl chloroformate (1.1 – 1.2 equiv)

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon. Dissolve the

amine substrate in anhydrous DCM (0.1 M concentration).

Base Addition: Add DIPEA via syringe. Cool the mixture to 0 °C using an ice bath. Rationale:

Cooling controls the exotherm and minimizes side reactions.

Reagent Addition: Add 2-fluoroethyl chloroformate dropwise over 10–15 minutes.

Note: If the substrate is valuable, dilute the chloroformate in a small volume of DCM

before addition to prevent local excesses.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor

by TLC or LC-MS.

Endpoint: Disappearance of the amine starting material and appearance of the carbamate

mass (+90 Da shift vs. free amine).

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined

organics with 0.1 M HCl (to remove excess base), water, and brine.
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Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash

chromatography (typically Hexanes/EtOAc gradient).

Protocol B: Synthesis of Carbonates (O-Acylation)
Target: Derivatization of alcohols.

Modifications from Protocol A:

Base: Use Pyridine (as solvent or in excess) or DMAP (catalytic, 0.1 equiv) + TEA.

Temperature: Primary alcohols react at 0 °C -> RT. Sterically hindered secondary alcohols

may require reflux in Toluene or DCE.

Quench: Ensure thorough acidic wash (CuSO₄ solution or 1M HCl) to remove pyridine

residues.

Part 4: Safety & Handling (E-E-A-T)
Critical Hazard: 2-Fluoroethyl chloroformate is a lachrymator and corrosive. It hydrolyzes

rapidly to release HCl gas and 2-fluoroethanol (which is metabolically toxic, converting to

fluoroacetate).
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Part 5: Strategic Workflow Visualization
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The following diagram illustrates the decision matrix for using 2-fluoroethyl chloroformate in

a drug discovery campaign.
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Figure 2: Strategic decision matrix for employing CAS 462-27-1 in R&D.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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